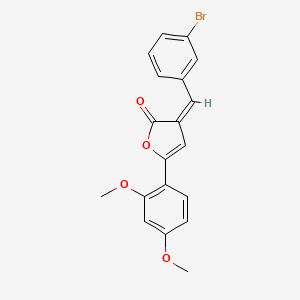![molecular formula C18H27N3O5S B5015204 N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide, also known as NMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 424.54 g/mol. NMSBA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide involves its interaction with the sigma-1 receptor. It has been shown to bind to the receptor with high affinity and modulate its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to modulate these processes by regulating the activity of the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling, which is involved in various cellular processes, including neurotransmitter release and synaptic plasticity. This compound has also been shown to regulate protein folding, which is important for the proper functioning of proteins in the cell. Additionally, this compound has been shown to modulate lipid metabolism, which is important for maintaining cellular homeostasis.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity. However, there are also limitations to using this compound in lab experiments. Its effects on the sigma-1 receptor may not be specific, and it may also interact with other proteins in the cell. Additionally, the concentration of this compound required to elicit a specific effect may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide. One direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another direction is to study its potential applications in the treatment of addiction and depression. This compound has been shown to modulate the activity of the sigma-1 receptor, which is involved in these conditions. Finally, further research is needed to understand the specific effects of this compound on the sigma-1 receptor and its potential interactions with other proteins in the cell.
合成法
N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide can be synthesized using various methods, including the reaction of 3-(4-morpholinyl)propylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-(4-morpholinyl)propylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The synthesized compound can be purified using column chromatography.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, neuroplasticity, and neurotransmitter release. This compound has been used as a tool to study the sigma-1 receptor and its role in various physiological and pathological conditions, including neurodegenerative diseases, depression, and addiction.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c22-18(19-5-2-6-20-7-11-25-12-8-20)16-3-1-4-17(15-16)27(23,24)21-9-13-26-14-10-21/h1,3-4,15H,2,5-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQPYNHNRYKHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5015122.png)
![2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5015129.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5015158.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)
![2,6-di-tert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5015174.png)


![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)